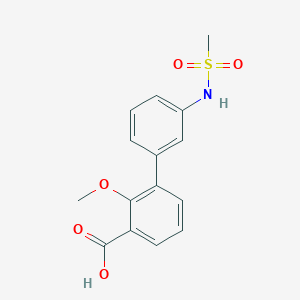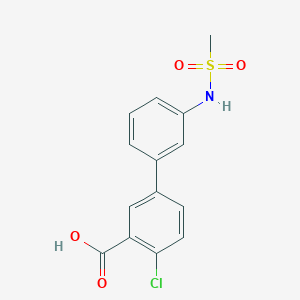
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%
Übersicht
Beschreibung
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, also known as 3-MSTFBA, is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 362.41 g/mol, and a melting point of 207°C. 3-MSTFBA is a highly selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain signaling. As such, 3-MSTFBA is a useful tool for studying the effects of COX-2 inhibition in various biochemical and physiological systems.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is a useful tool for studying the effects of COX-2 inhibition in various biochemical and physiological systems. It has been used to study the effects of COX-2 inhibition on inflammation and pain signaling in animal models, as well as to study the effects of COX-2 inhibition on the development and progression of cancer. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% has been used to study the effects of COX-2 inhibition on the regulation of gene expression in various cell types.
Wirkmechanismus
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is a highly selective inhibitor of COX-2, an enzyme involved in inflammation and pain signaling. By inhibiting COX-2 activity, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% prevents the formation of prostaglandins and other inflammatory mediators, thus reducing inflammation and pain. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can also inhibit the expression of certain genes involved in inflammation and pain signaling, leading to further reduction of inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% depend on the dose and duration of treatment. At low doses, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can reduce inflammation and pain, while at higher doses it can inhibit the expression of certain genes involved in inflammation and pain signaling. In addition, 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can also inhibit the growth and progression of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is its high selectivity for COX-2 inhibition. This makes it an ideal tool for studying the effects of COX-2 inhibition on various biochemical and physiological systems. However, it should be noted that 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% is not approved for human or animal use, and it is not recommended for use in humans or animals.
Zukünftige Richtungen
There are several potential future directions for research involving 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%. These include further studies on the mechanisms of action of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95%, studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on the development and progression of cancer, and studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on gene expression. In addition, further studies on the effects of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% on inflammation and pain signaling are also needed. Finally, it would also be useful to explore potential therapeutic applications of 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% in humans and animals.
Synthesemethoden
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized from commercially available starting materials by a two-step process. The first step involves the reaction of 3-methoxybenzaldehyde with 3-amino-4-methoxybenzenesulfonyl chloride, followed by the reaction of the resulting 3-methoxybenzyl-3-amino-4-methoxybenzenesulfonate with 5-trifluoromethylbenzoic acid. The overall reaction yields 3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid, 95% as a white crystalline solid.
Eigenschaften
IUPAC Name |
3-[3-(methanesulfonamido)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO4S/c1-24(22,23)19-13-4-2-3-9(8-13)10-5-11(14(20)21)7-12(6-10)15(16,17)18/h2-8,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONPPDHJOAXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692087 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylsulfonylaminophenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1262010-46-7 | |
| Record name | 3'-[(Methanesulfonyl)amino]-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















